molecular formula C10H10N2O2 B1649379 D,L-3-Indolylglycine CAS No. 6747-15-5

D,L-3-Indolylglycine

Cat. No.: B1649379
CAS No.: 6747-15-5
M. Wt: 190.20 g/mol
InChI Key: AIZGBPJAKQNCSD-SECBINFHSA-N
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Description

D,L-3-Indolylglycine: is an unnatural amino acid that closely resembles tryptophan. It features an indole moiety directly attached to the α-position of the glycine molecule .

Safety and Hazards

D,L-3-Indolylglycine should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: D,L-3-Indolylglycine can be synthesized through various methods. One notable approach involves the asymmetric Friedel-Crafts alkylation reaction between indoles and ethyl 2-(4-methoxyphenylimino)acetate, catalyzed by a dinuclear zinc complex . This method achieves high enantioselectivity and can be scaled up without compromising the enantiomeric excess.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research settings using the aforementioned synthetic routes. The scalability of these methods suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions: D,L-3-Indolylglycine undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole ring allows for substitution reactions, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Production of reduced indole derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for D,L-3-Indolylglycine involves the conversion of indole to indole-3-acetaldehyde, followed by the reaction of indole-3-acetaldehyde with glycine to form D,L-3-Indolylglycine.", "Starting Materials": [ "Indole", "Glycine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Indole is reacted with sodium borohydride and acetic acid to form indole-3-acetaldehyde.", "Indole-3-acetaldehyde is then reacted with glycine in the presence of sodium hydroxide to form D,L-3-Indolylglycine.", "The reaction mixture is then acidified with hydrochloric acid and the product is extracted with ethanol." ] }

CAS No.

6747-15-5

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(2R)-2-azaniumyl-2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)/t9-/m1/s1

InChI Key

AIZGBPJAKQNCSD-SECBINFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)[O-])[NH3+]

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(=O)[O-])[NH3+]

sequence

X

Origin of Product

United States

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